molecular formula C13H14N2O2S B1439816 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283107-97-0

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1439816
M. Wt: 262.33 g/mol
InChI Key: XHBYDGRJJAQGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, also known as (6-ethyl-1,3-BTZ-2-yl)azetidine-3-carboxylic acid or 6-BTZ, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is an important chemical agent due to its unique properties, such as its ability to form various derivatives, its stability, and its solubility in a variety of solvents. 6-BTZ has been studied for its potential applications in biochemistry, pharmacology, and materials science.

Scientific Research Applications

6-BTZ has been studied for its potential applications in various scientific fields, such as biochemistry, pharmacology, and materials science. In biochemistry, 6-BTZ has been used as a fluorescent probe to study the structure and dynamics of proteins. It has also been used as a substrate for various enzymes, such as proteases and kinases, to study their catalytic activity. In pharmacology, 6-BTZ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In materials science, 6-BTZ has been used as a surface-active agent to improve the performance of coatings and paints.

Mechanism Of Action

The mechanism of action of 6-BTZ is not well understood. However, it is believed that its actions are mediated by its ability to interact with various proteins and enzymes. For example, 6-BTZ has been shown to bind to proteases and kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, 6-BTZ has been shown to interact with various receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-BTZ are not well understood. However, studies have shown that 6-BTZ can modulate the activity of various enzymes and receptors, which can lead to changes in cellular processes and physiological functions. For example, 6-BTZ has been shown to inhibit the activity of proteases and kinases, which can lead to changes in the regulation of various cellular processes. Additionally, 6-BTZ has been shown to interact with the serotonin receptor, which can lead to changes in mood and behavior.

Advantages And Limitations For Lab Experiments

6-BTZ is a useful compound for laboratory experiments due to its unique properties, such as its stability and its solubility in a variety of solvents. Additionally, 6-BTZ can be easily synthesized using a two-step process, which makes it a cost-effective compound for laboratory experiments. However, 6-BTZ is not suitable for in vivo experiments due to its potential toxicity.

Future Directions

The potential applications of 6-BTZ are vast and there are many future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of 6-BTZ and to identify new applications for this compound. Additionally, further research could be conducted to explore the potential of 6-BTZ as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Finally, further research could be conducted to explore the potential of 6-BTZ as a fluorescent probe for studying the structure and dynamics of proteins.

properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-4-10-11(5-8)18-13(14-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYDGRJJAQGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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